4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione
Overview
Description
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been found to have diverse molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action, efficacy, and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 3-phenyl-1H-1,2,4-triazole-5-thione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated purification systems. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A simpler analog with similar structural features but lacking the triazole and thione groups.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Another related compound with a carboxylic acid group instead of the triazole and thione moieties
Uniqueness
The uniqueness of 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and triazole rings, along with the thione group, allows for diverse interactions with biological targets and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6S/c1-14-18(15(2)25(24-14)17-11-7-4-8-12-17)13-21-26-19(22-23-20(26)27)16-9-5-3-6-10-16/h3-13H,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKQCESWTWXCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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